molecular formula C12H13NO3S2 B14420985 3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid CAS No. 84033-80-7

3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid

Cat. No.: B14420985
CAS No.: 84033-80-7
M. Wt: 283.4 g/mol
InChI Key: BGKPBEHQUZYTQQ-UHFFFAOYSA-N
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Description

3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid is an organic compound with a complex structure that includes an acetylphenyl group, a carbamothioyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid typically involves multiple steps. One common method starts with the acetylation of a phenyl group, followed by the introduction of a carbamothioyl group through a reaction with thiourea. The final step involves the addition of a propanoic acid group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.

    Substitution: The propanoic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}butanoic acid: Similar structure but with a butanoic acid group.

    3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}pentanoic acid: Similar structure but with a pentanoic acid group.

Uniqueness

3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

84033-80-7

Molecular Formula

C12H13NO3S2

Molecular Weight

283.4 g/mol

IUPAC Name

3-[(3-acetylphenyl)carbamothioylsulfanyl]propanoic acid

InChI

InChI=1S/C12H13NO3S2/c1-8(14)9-3-2-4-10(7-9)13-12(17)18-6-5-11(15)16/h2-4,7H,5-6H2,1H3,(H,13,17)(H,15,16)

InChI Key

BGKPBEHQUZYTQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)SCCC(=O)O

Origin of Product

United States

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